2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride chemical properties
2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride chemical properties
An In-Depth Technical Guide to 2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride
Introduction
2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride is a substituted piperidine derivative that merges three key structural motifs of significant interest in medicinal chemistry: a phenol ring, a piperidine heterocycle, and an organofluorine substituent. The piperidine ring is a ubiquitous scaffold found in numerous approved drugs and natural alkaloids, valued for its ability to confer aqueous solubility and interact with a wide range of biological targets. The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, a concept widely exploited in modern drug design[1]. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, consolidating the available data on its chemical properties, proposing a logical synthetic pathway, and outlining critical safety and handling protocols.
PART 1: Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. 2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride is a white to off-white solid at room temperature. Its core structure consists of a piperidine ring attached at its 4-position to a 2-fluorophenol moiety. The compound is supplied as a hydrochloride salt, which enhances its stability and aqueous solubility by protonating the basic nitrogen of the piperidine ring.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 2140866-92-6 | [2] |
| Molecular Formula | C₁₁H₁₅ClFNO | [2] |
| Molecular Weight | 231.69 g/mol | [2] |
| IUPAC Name | 2-fluoro-4-(piperidin-4-yl)phenol;hydrochloride | N/A |
| SMILES | Cl.OC1=C(F)C=C(C=C1)C2CCNCC2 | [2] |
| InChI | InChI=1S/C11H14FNO.ClH/c12-11-7-8(5-6-10(11)14)9-1-3-13-4-2-9;/h5-7,9,13-14H,1-4H2;1H | N/A |
| InChIKey | YHQRMJDFGNEXSD-UHFFFAOYSA-N | N/A |
The structure, depicted below, reveals a chiral center at the C4 position of the piperidine ring where it attaches to the fluorophenol group. However, the compound is typically supplied as a racemate unless otherwise specified.
Figure 1: Structure of 2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride.
PART 2: Physicochemical and Computational Properties
The physical and computational properties of a compound are critical predictors of its behavior in both experimental and biological systems. For drug development professionals, parameters like lipophilicity (LogP) and polar surface area (TPSA) are essential for initial assessments of drug-likeness and potential pharmacokinetic profiles.
Table 2: Physicochemical and Computational Data
| Property | Value | Significance | Source |
| Physical Form | Solid, powder or crystals | Affects handling, formulation, and dissolution rates. | |
| Purity | ≥98% | Standard purity for research-grade chemical reagents. | [2] |
| Storage Conditions | 2-8°C, sealed in dry environment | Essential for preventing degradation and ensuring long-term stability. | [2][3] |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | Predicts passive molecular transport through membranes; a value <140 Ų is often associated with good oral bioavailability. | [2] |
| LogP (Octanol-Water Partition Coefficient) | 2.4201 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [2] |
| Hydrogen Bond Donors | 2 | Influences solubility and potential for interactions with biological targets. | [2] |
| Hydrogen Bond Acceptors | 2 | Influences solubility and potential for interactions with biological targets. | [2] |
| Rotatable Bonds | 1 | A low number suggests conformational rigidity, which can be favorable for binding affinity. | [2] |
PART 3: Proposed Synthesis Pathway
The proposed workflow begins with commercially available starting materials and proceeds through a key reductive amination step to form the C-N bond, followed by deprotection to yield the final product.
Figure 2: Proposed two-step synthesis workflow.
Experimental Protocol: Proposed Synthesis
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Rationale: This protocol employs a standard reductive amination, a robust method for forming carbon-nitrogen bonds. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild and selective for the iminium intermediate, minimizing side reactions. The Boc-protecting group on the piperidone nitrogen prevents self-condensation and is easily removed under acidic conditions, which also facilitates the formation of the final hydrochloride salt.
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Step 1: Reductive Amination
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To a solution of 1-Boc-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add 4-amino-3-fluorophenol (1.1 eq).
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Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine/enamine intermediate.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls the initial exothermic reaction.
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Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude residue by column chromatography on silica gel to yield the Boc-protected intermediate.
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Step 2: Boc Deprotection and Salt Formation
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Dissolve the purified intermediate from Step 1 in a minimal amount of methanol or ethyl acetate.
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Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 3-5 eq) dropwise at 0°C.
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Allow the mixture to warm to room temperature and stir for 2-4 hours. A precipitate should form.
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Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.
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Collect the solid product by filtration, wash with cold diethyl ether to remove non-polar impurities, and dry under vacuum to yield 2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride as a solid.
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PART 4: Safety and Handling
As a research chemical with an incompletely characterized toxicological profile, 2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride must be handled with appropriate caution. The available safety data sheets (SDS) indicate that it is an irritant[6]. Adherence to standard laboratory safety protocols is mandatory.
Table 3: Hazard and Safety Information
| Category | Information | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |
| Signal Word | Warning | |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Protocol for Safe Laboratory Handling
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Trustworthiness: This protocol is a self-validating system designed to minimize exposure risk at every step, from preparation to disposal.
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Engineering Controls: All manipulations of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust particles[3][6]. Ensure the work area is well-ventilated. An eye-wash station and safety shower must be readily accessible.
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Personal Protective Equipment (PPE):
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Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for integrity before use[3].
-
Eye Protection: Chemical safety glasses or goggles are mandatory[6]. A face shield should be used when handling larger quantities or if there is a splash risk.
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Skin Protection: A lab coat must be worn at all times. Ensure it is fully buttoned.
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Respiratory Protection: For weighing or transferring solid material where dust may be generated, a NIOSH-approved particulate respirator is recommended[6].
-
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Handling Procedures:
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Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials[6]. Recommended storage temperature is 2-8°C[2][3].
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Disposal: Dispose of waste material in a labeled, sealed container according to local, state, and federal regulations. Do not discharge into drains or rivers[6].
Conclusion
2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride is a compound of significant interest due to its combination of pharmacologically relevant structural motifs. This guide has provided a detailed overview of its chemical identity, physicochemical properties, and critical safety protocols. By proposing a robust synthetic route based on established methodologies, this document also serves as a practical resource for researchers aiming to synthesize or utilize this compound in their work. As with any research chemical, a thorough understanding of its properties and a commitment to safe handling are paramount for successful and responsible scientific investigation.
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1-(2-hydroxy-3-(4-hydroxy-phenyl)-propyl)-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist. PubMed, National Institutes of Health. [Link]
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Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. [Link]
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N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide hydrochloride (1:1) Properties. U.S. Environmental Protection Agency. [Link]
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